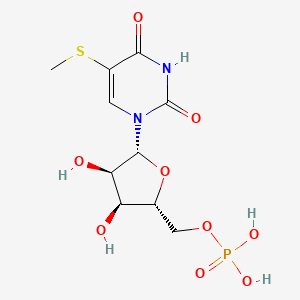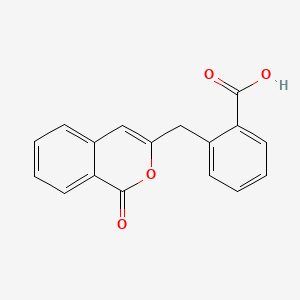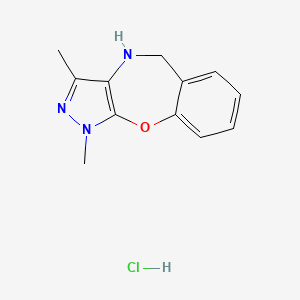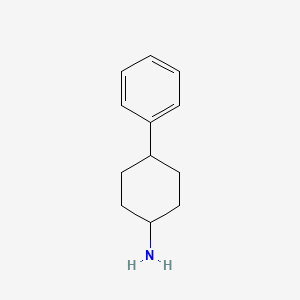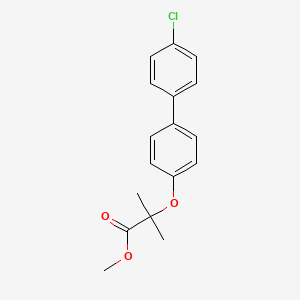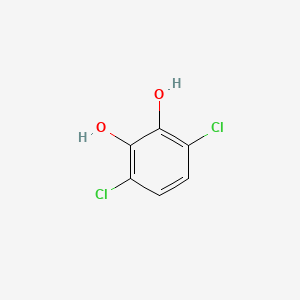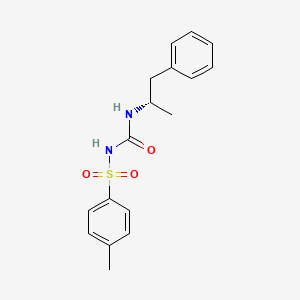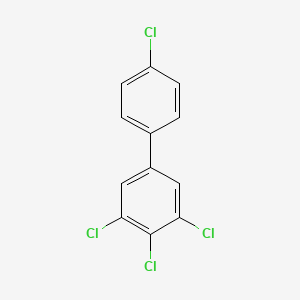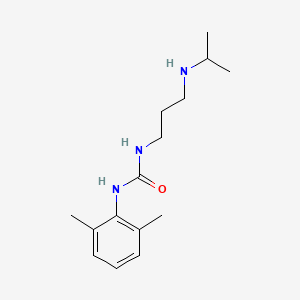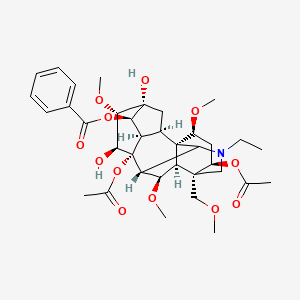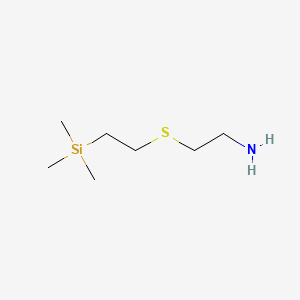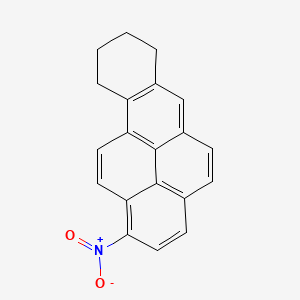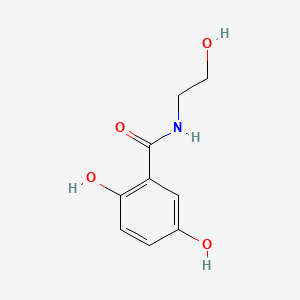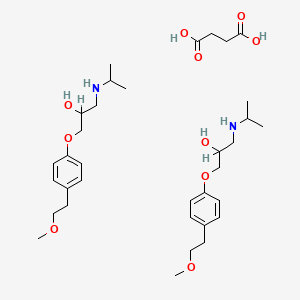
Metoprolol succinate
Overview
Description
Synthesis Analysis
Metoprolol succinate synthesis involves several key steps, starting from 4-(2-methoxyethyl)phenol, followed by an etherification reaction with epichlorohydrin, ammonification with isopropylamine, and finally reacting with succinic acid to obtain metoprolol succinate. This method has been highlighted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial green production (Ku, 2014).
Molecular Structure Analysis
A new polymorphic form of metoprolol succinate, termed Form II, was discovered and characterized by its crystal structure using X-ray diffraction, thermoanalysis, and infrared spectroscopy. This form exhibited a specific diffraction pattern, lower melting temperature, and weaker hydrogen bond effect compared to the previously known Form I, indicating significant differences in thermal properties and solubility between the two forms (Zhou et al., 2017).
Chemical Reactions and Properties
Metoprolol succinate's chemical reactions and properties have been studied extensively, focusing on its synthesis process and the control of impurities. The synthetic routes for four impurities were designed, and their structures were confirmed, highlighting the importance of reaction conditions in optimizing the impurity content below 0.1% in the final product (Jun, 2012).
Physical Properties Analysis
Investigations into the physical properties of metoprolol succinate, such as density, viscosity, and refractive index, provide insights into its molecular interactions in aqueous solutions. These studies, conducted at various concentrations and temperatures, contribute to understanding the drug's physicochemical behavior and interaction mechanisms (Deosarkar & Kalyankar, 2013).
Chemical Properties Analysis
The solubility of metoprolol succinate in various organic solvents was measured, revealing an increase with temperature and differences in solubility among solvents. This study also involved thermodynamic modeling and a hydrogen bonding study, providing a deeper understanding of the solubility behavior and interactions of metoprolol succinate at the molecular level (Shen, Liang, & Lei, 2018).
Scientific Research Applications
Cardiovascular Conditions
- Field : Clinical Pharmacology
- Application : Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions .
- Methods : The drug is administered either intravenously or orally (immediate-release, controlled-release, slow-release, or extended-release) and pharmacokinetic parameters are assessed .
- Results : Studies show a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .
Thyroid Crisis
- Field : Endocrinology
- Application : Metoprolol is used in the management of thyroid crisis .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Circumscribed Choroidal Hemangioma
- Field : Ophthalmology
- Application : Metoprolol is used in the treatment of circumscribed choroidal hemangioma .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Hypertension
- Field : Cardiology
- Application : Metoprolol Succinate is used in combination with a calcium channel blocker for the treatment of hypertension .
- Methods : The Metoprolol Succinate-Felodipine Antihypertension Combination Trial (M-FACT) evaluated the antihypertensive efficacy and safety of once-daily ER metoprolol succinate monotherapy .
- Results : The outcomes of this application are not specified in the source .
Heart Failure
- Field : Cardiology
- Application : Metoprolol Succinate is used in the treatment of heart failure .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Atrial Fibrillation
- Field : Cardiology
- Application : Metoprolol Succinate is used in the treatment of atrial fibrillation .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Formulation Development
- Field : Pharmaceutical Sciences
- Application : Metoprolol succinate is used in the formulation development of sustained release tablets .
- Methods : The tablets are formulated using polymers and produced by direct compression or wet granulation method .
- Results : The physical characteristics of the formulated tablets were within acceptable limits. The dissolution studies of Metoprolol succinate sustained release tablets reflect USP specification .
Analytical Method Development
- Field : Analytical Chemistry
- Application : Metoprolol succinate is used in the development of analytical methods .
- Methods : The specific methods of application in this context are not detailed in the source .
- Results : The performed method is rapid, cost-effective and can be used as a quality-control method for routine quantitative analysis of Metoprolol succinate in pure and pharmaceutical dosage forms .
Increased Bioavailability
- Field : Pharmaceutical Sciences
- Application : Metoprolol succinate is used in the development of floating tablets for increased bioavailability .
- Methods : Based on the viscosity determination studies, HPMC K15M was selected as a matrixing agent .
- Results : The outcomes of this application are not specified in the source .
Pharmacokinetic Studies
- Field : Clinical Pharmacology
- Application : Metoprolol is used in pharmacokinetic studies to assess all pharmacokinetic parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases .
- Methods : The Google Scholar and PubMed databases were searched to screen articles associated with the clinical pharmacokinetics of metoprolol .
- Results : The oral studies depict a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) .
Treatment of Chronic Heart Failure
- Field : Cardiology
- Application : Metoprolol succinate is used as an add-on therapy for the treatment of chronic heart failure (CHF) in Germany .
- Methods : The health economic impact of an additional metoprolol succinate (METsuc) treatment in patients with chronic heart failure (CHF) was analysed for “real life” treatment patterns on the basis of the MERIT-HF trial .
- Results : The treatment of CHF with METsuc shows a better clinical outcome and saves money .
Treatment of Heart Attack
Safety And Hazards
Metoprolol succinate may cause changes in blood sugar levels. Also, this medicine may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) . Some conditions may become worse when the medicine is stopped suddenly, which can be dangerous . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
If angina markedly worsens or acute coronary insufficiency develops, metoprolol succinate extended-release tablet administration should be reinstated promptly, at least temporarily, and other measures appropriate for the management of unstable angina should be taken . If treatment is to be discontinued, reduce the dosage gradually over a period of 1 to 2 weeks .
properties
IUPAC Name |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAZVBIOOEVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048726 | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol succinate | |
CAS RN |
98418-47-4 | |
| Record name | Metoprolol succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)
